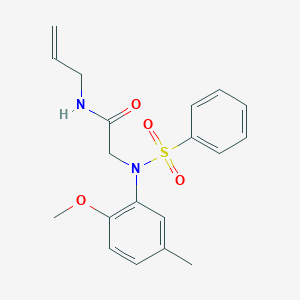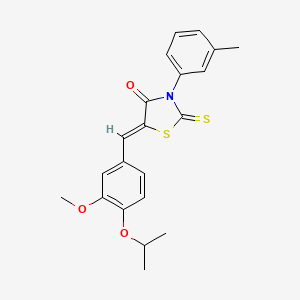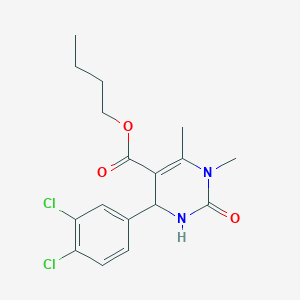
N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 837, is a compound that has been studied for its potential use in treating type 2 diabetes. This compound is a selective agonist of the G protein-coupled receptor GPR40, which is involved in insulin secretion and glucose homeostasis.
Mecanismo De Acción
N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. When activated by this compound 837, the GPR40 receptor stimulates the production and release of insulin, which helps to lower blood glucose levels.
Biochemical and Physiological Effects:
This compound 837 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, the compound has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. Additionally, this compound 837 has been shown to improve lipid metabolism, reduce inflammation, and protect against beta cell dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 in lab experiments is that it is a selective agonist of the GPR40 receptor, which allows for targeted activation of this receptor without affecting other signaling pathways. Additionally, the compound has been shown to be effective in animal models of type 2 diabetes, which suggests that it may have potential as a therapeutic agent. However, one limitation of using this compound 837 in lab experiments is that it is a relatively new compound and its long-term safety and efficacy have not yet been fully evaluated.
Direcciones Futuras
There are several potential future directions for research on N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837. One area of interest is the development of more potent and selective agonists of the GPR40 receptor, which could lead to the development of more effective therapies for type 2 diabetes. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound 837 in humans. Finally, research is needed to better understand the molecular mechanisms underlying the effects of this compound 837 on insulin secretion and glucose homeostasis.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been described in the literature. The compound is typically synthesized using a multi-step process that involves the reaction of various reagents, including allylamine, 2-methoxy-5-methylphenylboronic acid, and phenylsulfonyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been studied extensively for its potential use in treating type 2 diabetes. In preclinical studies, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of the disease. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound 837 in humans.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(17-13-15(2)10-11-18(17)25-3)26(23,24)16-8-6-5-7-9-16/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVZYTCLTRHJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)

![1-(2-furylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063882.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5063886.png)

![ethyl 1-[(5-acetyl-2-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5063901.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063910.png)

![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5063927.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B5063931.png)
![2-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5063936.png)


![5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5063955.png)